molecular formula C14H18ClN5O4 B193908 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine CAS No. 97845-60-8

9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

Cat. No. B193908
CAS RN: 97845-60-8
M. Wt: 355.78 g/mol
InChI Key: KXPSHSVVYGZKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine” is also known as Famciclovir . It is a synthetic guanine derivative and is a white to pale yellow crystalline solid . Famciclovir is an antiviral medicine used to treat various conditions caused by herpes viruses, such as shingles, genital herpes, and cold sores .


Physical And Chemical Properties Analysis

Famciclovir is a white to pale yellow crystalline solid . The molecular formula is C14H19N5O4, and the molecular weight is 321.3 . Unfortunately, other physical and chemical properties like density, melting point, boiling point, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Antiviral Activity

  • 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine is involved in the synthesis of antiviral acyclonucleosides. It has demonstrated significant activity against herpes simplex virus types 1 and 2 in cell cultures, with some derivatives showing more activity than acyclovir without toxicity to the cells (Harnden et al., 1987).

Improved Synthesis Methodology

  • An improved synthesis method for antiviral acyclonucleosides using 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine has been developed, providing a more efficient production process (Harnden & Jarvest, 1985).

Role in Famciclovir Synthesis

  • This compound plays a crucial role in the synthesis of Famciclovir, an antiviral medication. The synthesis process starting from 2-amino-6-chloropurine has yielded a 55% overall yield (Chen Wen-hua, 2006).

Development of Oral Prodrugs

  • It has been used in the synthesis of oral prodrugs of the antiherpesvirus acyclonucleoside, which showed enhanced bioavailability and efficient conversion in the blood, identifying it as a preferred prodrug in clinical trials (Harnden et al., 1989).

Synthesis of Nucleotide Analogues

  • Studies have explored its use in synthesizing various nucleotide analogues, contributing to the development of potential antiviral agents (Hocek et al., 1997).

properties

IUPAC Name

[2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPSHSVVYGZKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2Cl)N)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436245
Record name 2-[(Acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)butyl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

CAS RN

97845-60-8
Record name 1,1′-[2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]-1,3-propanediyl] diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97845-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro famciclovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097845608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Acetyloxy)methyl]-4-(2-amino-6-chloro-9H-purin-9-yl)butyl acetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.954
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-CHLORO FAMCICLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9DM57H0B7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 2-acetoxymethyl-4-bromobut-1-yl-acetate (13.0 g, 48.7 mmol), 2-amino-6-chloro-purine (8.25g, 48.7 mmol) and anhydrous potassium carbonate (10 g, 72.5 mmol) was stirred in dry dimethylformamide (100 ml) for 18 hours at room temperature. The reaction mixture was then filtered, the filtrate evaporated, and the residue purified by column chromatography on silica gel (500 g). Elution with 3% methanol in chloroform afforded 9-(4-acetoxy-3-acetoxymethyl-but-1-yl)-2-amino-6-chloropurine as a white solid (13.8 g, 80%) mp 135-137°. λmax (H2O) 222 (ε 28,500), 245 (ε 4,800) 307 (ε 7,700) nm; νmax (KBr) 3485, 3310, 3200, 1750, 1730, 1625, 1560, 1525, 1475, 1245 cm−1. δH [(CD3)2SO] (270 MHz) 1.85-2.05 (3H, m, CHCH2CH2), 2.01 (6H, s, 2×OCOCH3), 4.03 (4H, d, 2×CH2OCOCH3) 4.16 (2H, t, CH2N), 6.88 (2H, br s, D2O exchangeable, NH2), 8.17 (1H, s, 8-H). Found C, 47.27; H, 4.94; N, 19.56%. C14H18N5O4Cl requires C, 47.26; H, 5.10; N 19.68%.
Name
2-acetoxymethyl-4-bromobut-1-yl-acetate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
8.25 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine
Reactant of Route 2
Reactant of Route 2
9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine
Reactant of Route 3
9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine
Reactant of Route 4
Reactant of Route 4
9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine
Reactant of Route 5
Reactant of Route 5
9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine
Reactant of Route 6
Reactant of Route 6
9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

Citations

For This Compound
1
Citations
T Torii, H Shiragami, K Yamashita, Y Suzuki, T Hijiya… - Tetrahedron, 2006 - Elsevier
We have established practical methods for the synthesis of penciclovir (PCV) and famciclovir (FCV) from readily available guanosine via N2-acetyl-7-benzylguanine. The alkylation of N2…
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.